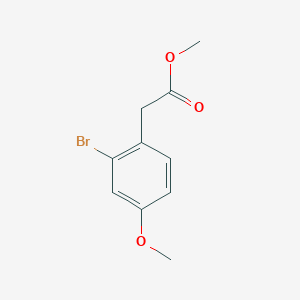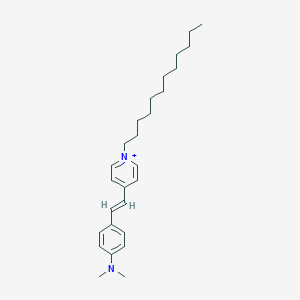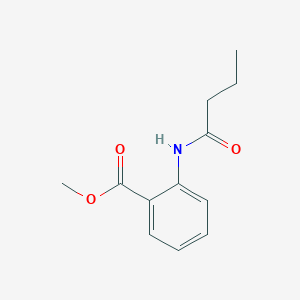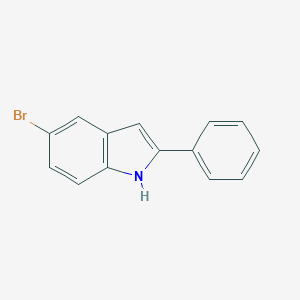
Benzoxazole, 2-(4-pyridyl)-
概要
説明
Benzoxazole, 2-(4-pyridyl)- is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring and a pyridine ring. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Benzoxazole, 2-(4-pyridyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Benzoxazole, 2-(4-pyridyl)- has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of the immune system. It has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using Benzoxazole, 2-(4-pyridyl)- in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different experimental conditions.
将来の方向性
There are many potential future directions for the use of Benzoxazole, 2-(4-pyridyl)- in scientific research. One area of interest is the development of new drug candidates based on its structure and properties. Another area of interest is the use of Benzoxazole, 2-(4-pyridyl)- as a probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of science.
In conclusion, Benzoxazole, 2-(4-pyridyl)- is a unique compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
科学的研究の応用
Benzoxazole, 2-(4-pyridyl)- has been used in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential drug candidate for the treatment of cancer and other diseases.
特性
CAS番号 |
2295-47-8 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.2 g/mol |
IUPAC名 |
2-pyridin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H |
InChIキー |
NSTYHODPDRPTRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3 |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3 |
その他のCAS番号 |
2295-47-8 |
同義語 |
2-(pyridin-4-yl)-1,3-benzoxazole |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)
![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)



![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)